Ethyl 2-(3-methoxyphenoxy)acetate
Description
Ethyl 2-(3-methoxyphenoxy)acetate (CAS 82815-86-9) is an organic ester characterized by a phenoxyacetate backbone substituted with a methoxy group at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 222.23 g/mol.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCXMLIHLKQOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615230 | |
| Record name | Ethyl (3-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82815-86-9 | |
| Record name | Ethyl (3-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxyphenoxyacetic acid.
Reduction: Formation of 2-(3-methoxyphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Synthesis of Bioactive Compounds
Ethyl 2-(3-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of various biologically active heterocyclic compounds. These compounds are often evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research indicates that derivatives of this compound exhibit promising biological activities, making it a valuable scaffold for drug development .
b. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For instance, modifications to its structure have been shown to enhance cytotoxic effects against specific cancer cell lines. The mechanisms behind these effects often involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Synthesis Methodologies
a. Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions, including esterification and etherification processes. A common method involves the reaction of 3-methoxyphenol with ethyl chloroacetate in the presence of a base, leading to the formation of the desired ester .
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 3-methoxyphenol with ethyl chloroacetate | Base (e.g., NaOH), solvent (e.g., ethanol) |
| 2 | Purification via distillation or recrystallization | Appropriate solvents for crystallization |
b. Yield and Purity
The yield and purity of synthesized this compound are critical for its application in further chemical reactions. Studies report yields ranging from 60% to over 90%, depending on the reaction conditions and purification methods employed . High-performance liquid chromatography (HPLC) is commonly used to assess purity levels.
Case Studies
a. Pharmacological Evaluations
In a study evaluating the pharmacological profiles of various phenolic compounds, this compound was found to exhibit moderate binding affinity to certain biological targets, suggesting its potential use in therapeutic formulations .
b. Toxicity Assessments
Toxicity profiling is essential for any compound intended for medicinal use. Research indicates that derivatives of this compound have favorable toxicity profiles, with low cytotoxicity observed in vitro against normal cell lines . This characteristic enhances its appeal as a candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include oxidative and reductive transformations, as well as conjugation reactions with other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Substituent Effects
Ethyl 2-(3-methoxyphenoxy)acetate belongs to a family of phenoxyacetate esters differing in substituent positions. Key analogs include:
| Compound Name | CAS Number | Substituent Position | Similarity Score | Molecular Formula |
|---|---|---|---|---|
| Ethyl 2-(4-methoxyphenoxy)acetate | 18598-23-7 | Para | 1.00 | C₁₁H₁₄O₄ |
| Ethyl 2-(4-hydroxyphenoxy)acetate | 20872-28-0 | Para (hydroxy) | 1.00 | C₁₀H₁₂O₄ |
| Ethyl 2-(2-methoxyphenoxy)acetate | - | Ortho | - | C₁₁H₁₄O₄ |
| This compound | 82815-86-9 | Meta | 0.97 | C₁₁H₁₄O₄ |
Key Findings :
- Electronic Effects: The meta-methoxy substituent in this compound induces moderate electron-donating effects compared to para-substituted analogs. This alters reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions .
- Steric Considerations: Ortho-substituted analogs (e.g., Ethyl 2-(2-methoxyphenoxy)acetate) may exhibit steric hindrance, reducing solubility or enzymatic binding efficiency compared to meta/para isomers .
Functional Group Variations
Thioester Analogs
This substitution increases lipophilicity and alters metabolic stability, making thioesters more resistant to hydrolysis but less polar than oxygen esters .
Benzyloxy-Substituted Analogs
Ethyl 2-(3-(benzyloxy)phenyl)acetate (CAS 130604-43-2) features a benzyloxy group instead of methoxy. The bulky benzyl group enhances hydrophobicity, which could improve membrane permeability in drug delivery systems but reduce aqueous solubility .
Research Implications and Data Gaps
- Antimicrobial Activity: While microbial metabolites like 2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenoxy)acetate (from Colletotrichum spp.) exhibit antimicrobial properties, similar studies on this compound are lacking .
- Synthetic Utility : The meta-methoxy group’s electronic profile may favor regioselective reactions in organic synthesis, but experimental validation is needed .
Biological Activity
Ethyl 2-(3-methoxyphenoxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol. The compound features an ethyl ester group attached to a phenoxyacetate structure, with a methoxy substituent on the aromatic ring. Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It acts as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites through oxidative and reductive transformations, as well as conjugation reactions with other biomolecules.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in several studies. For instance, it has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. A study reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens .
Anti-Inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. The compound significantly reduced tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation in human embryonic kidney cells, with inhibition rates reported at approximately 66% .
Cytotoxicity
In addition to its antimicrobial and anti-inflammatory activities, this compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity was evaluated using standard assays such as MTT and Annexin V/PI staining, revealing IC50 values in the micromolar range .
Research Findings and Case Studies
A series of studies have explored the structure-activity relationship (SAR) of this compound and its derivatives. These studies highlight how modifications to the methoxy group and other substituents can enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Removal of methoxy group | Decreased antimicrobial activity |
| Addition of halogen substituents | Enhanced cytotoxicity in specific cancer lines |
| Variation in ester chain length | Altered pharmacokinetic properties |
In one notable case study, researchers synthesized several analogs of this compound to evaluate their effectiveness against multidrug-resistant (MDR) cancer cells. The results indicated that certain modifications led to improved potency against these resistant strains, suggesting potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-methoxyphenoxy)acetate in academic research?
- Methodological Answer : The synthesis typically involves esterification and etherification steps. A common approach is to react 3-methoxyphenol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage, followed by acid-catalyzed esterification. For example, analogous procedures for phenoxyacetates involve refluxing reactants with sulfuric acid in methanol, followed by purification via ice-water precipitation and recrystallization . Key parameters include stoichiometric control of the phenol-to-haloacetate ratio and monitoring reaction completion using TLC or HPLC.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:
- ¹H NMR : Peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~4.2 ppm for CH₂COO) .
- X-ray crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles .
- GC-MS : Validates purity and detects isomers or byproducts, particularly if the reaction produces mixed stereoisomers .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Intermediate in drug synthesis : Used to prepare bioactive molecules, such as antimicrobial or anticancer agents, via functional group modifications (e.g., hydrolysis to carboxylic acids or coupling with amines) .
- Polymer chemistry : Serves as a monomer for synthesizing polyesters with tailored thermal properties, leveraging its ether and ester linkages .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer :
- Catalyst screening : Test acidic (H₂SO₄, p-TsOH) vs. basic (K₂CO₃, NaH) conditions to minimize side reactions like ester hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in ether formation, while methanol or ethanol is preferred for esterification .
- Kinetic studies : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Isomer discrimination : If NMR shows split peaks, use chiral columns in HPLC or compare experimental data with DFT-calculated spectra .
- Impurity analysis : Employ high-resolution MS to detect trace byproducts (e.g., incomplete esterification products) and optimize purification via column chromatography .
Q. What computational tools predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and ether groups to predict hydrolytic stability .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for drug development .
- SHELX refinement : Resolve crystallographic ambiguities, such as torsional angles in the phenoxy moiety, to correlate structure with reactivity .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis kinetics : Conduct accelerated stability studies (e.g., 40°C, pH 1–13) and quantify degradation products via LC-MS. Ester groups typically hydrolyze faster under alkaline conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to assess suitability for high-temperature applications .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
